N,N'-(1,1',3,3'-tetraoxo-1,1',3,3'-tetrahydro-2H,2'H-5,5'-biisoindole-2,2'-diyl)diacetamide
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Overview
Description
N,N'-(1,1',3,3'-tetraoxo-1,1',3,3'-tetrahydro-2H,2'H-5,5'-biisoindole-2,2'-diyl)diacetamide is a complex organic compound characterized by its intricate molecular structure
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N,N'-(1,1',3,3'-tetraoxo-1,1',3,3'-tetrahydro-2H,2'H-5,5'-biisoindole-2,2'-diyl)diacetamide typically involves multi-step organic reactions. One common approach is the condensation of isoindole derivatives with acetic anhydride under controlled conditions. The reaction is often carried out in the presence of a catalyst, such as a strong acid or base, to facilitate the formation of the desired product.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The process may also include purification steps, such as recrystallization or chromatography, to obtain the final product in its pure form.
Chemical Reactions Analysis
Types of Reactions: N,N'-(1,1',3,3'-tetraoxo-1,1',3,3'-tetrahydro-2H,2'H-5,5'-biisoindole-2,2'-diyl)diacetamide can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophilic substitution reactions can be performed using reagents like sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃).
Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of the original compound.
Scientific Research Applications
Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: In biological research, N,N'-(1,1',3,3'-tetraoxo-1,1',3,3'-tetrahydro-2H,2'H-5,5'-biisoindole-2,2'-diyl)diacetamide is studied for its potential biological activity. It may serve as a precursor for bioactive molecules or as a tool in studying biological processes.
Medicine: The compound has shown promise in medicinal chemistry, where it is explored for its therapeutic potential. It may be used in the development of new drugs or as a component in drug formulations.
Industry: In industry, this compound is utilized in the production of advanced materials and chemicals. Its properties make it suitable for applications in coatings, adhesives, and other industrial products.
Mechanism of Action
The mechanism by which N,N'-(1,1',3,3'-tetraoxo-1,1',3,3'-tetrahydro-2H,2'H-5,5'-biisoindole-2,2'-diyl)diacetamide exerts its effects involves interactions with specific molecular targets. The compound may bind to enzymes or receptors, leading to biological responses. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Biisoindolines: Structurally similar compounds with variations in the substituents and functional groups.
Isoindole Derivatives: Other derivatives of isoindole with different chemical modifications.
Properties
IUPAC Name |
N-[5-(2-acetamido-1,3-dioxoisoindol-5-yl)-1,3-dioxoisoindol-2-yl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H14N4O6/c1-9(25)21-23-17(27)13-5-3-11(7-15(13)19(23)29)12-4-6-14-16(8-12)20(30)24(18(14)28)22-10(2)26/h3-8H,1-2H3,(H,21,25)(H,22,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OPUXJBQEGHZESU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NN1C(=O)C2=C(C1=O)C=C(C=C2)C3=CC4=C(C=C3)C(=O)N(C4=O)NC(=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H14N4O6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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